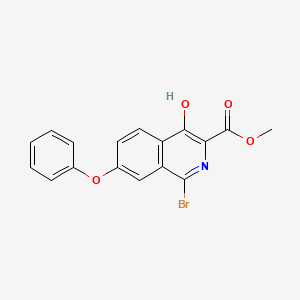

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

描述

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C17H12BrNO4 and a molecular weight of 374.19 g/mol . It is a white solid with a faint aromatic odor and is almost insoluble in water but soluble in organic solvents like ether, chloroform, and benzene . This compound is used in various scientific and industrial applications, including as a dye for microscopy and an analytical reagent .

准备方法

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be synthesized through the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with methyl formate under alkaline conditions . The reaction involves the following steps:

Condensation: 1-bromo-4-hydroxy-7-phenoxyisoquinoline reacts with methyl formate.

Purification: The product is purified through appropriate techniques to obtain the desired compound.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

化学反应分析

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Employed as a dye for staining biological specimens in microscopy.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and as an analytical reagent.

作用机制

The mechanism of action of methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:

Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .

生物活性

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a compound of increasing interest in biological and medicinal research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 374.19 g/mol. The compound features a bromine atom, hydroxyl group, and phenoxy group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, it stabilizes HIFs and enhances the production of erythropoietin (EPO), leading to increased erythropoiesis (red blood cell production) .

- Cell Signaling Modulation : It influences various signaling pathways involved in cellular responses to hypoxia, promoting adaptive mechanisms in cells under low oxygen conditions .

Erythropoiesis Stimulation

This compound has been studied for its effects on erythropoiesis. Clinical trials involving its analog, Roxadustat (FG-4592), demonstrated that it effectively corrects anemia in patients with chronic kidney disease (CKD) by stimulating endogenous EPO production .

Case Studies

Several studies have explored the efficacy of this compound:

- Clinical Trials on Anemia : In a Phase 3 clinical trial, Roxadustat was administered to patients with anemia due to CKD. Results indicated significant increases in hemoglobin levels without the need for intravenous iron supplementation .

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits prolyl hydroxylase activity, leading to enhanced HIF stabilization and increased EPO production in cultured kidney cells .

Research Findings Summary

属性

IUPAC Name |

methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFJAFZUPPWHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。